5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with an iodine atom at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves the iodination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is filtered, washed with water, and dried under vacuum .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification steps to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atom.
Cross-Coupling: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.
Scientific Research Applications
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Biological Studies: The compound is used in the study of biological processes, such as signal transduction and gene expression, due to its ability to interact with specific molecular targets.
Organic Synthesis: It acts as a building block in the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Mechanism of Action
The mechanism by which 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a chlorine atom instead of a carboxylic acid group.
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the carboxylic acid group, making it less versatile in certain reactions.
5-Iodo-1H-pyrrolo[2,3-b]pyridine: Different ring fusion pattern, leading to distinct chemical properties.
Uniqueness
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-4-2-10-5-3(4)1-9-6(11-5)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBKEHIDEKDSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.